

Application Notes and Protocols for Studying Sexual Attraction Using Ascr#8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascaroside **Ascr#8** is a small molecule pheromone that plays a crucial role in mediating sexual attraction in the nematode Caenorhabditis elegans. Secreted by hermaphrodites, **Ascr#8** potently attracts males, making it a valuable tool for studying the neural circuits and molecular mechanisms underlying innate sexual behaviors.[1][2] This document provides detailed application notes and experimental protocols for utilizing **Ascr#8** in research settings.

Ascr#8 is unique among ascarosides due to its p-aminobenzoic acid (PABA) moiety.[1] It elicits a sex-specific behavioral response, attracting males while repelling hermaphrodites.[3] This differential response provides a powerful model for dissecting the neural basis of sexual dimorphism in behavior.

Data Presentation

Table 1: Dose-Dependent Attraction of C. elegans Males to Ascr#8



Concentration of Ascr#8	Mean Behavioral Dwell Time (s)	Significance (vs. control)
10 nM	Not significantly different from control	-
100 nM	Significantly greater than control	p < 0.0001
1 μΜ	Peak attraction	p < 0.0001
10 μΜ	Attraction decreases from peak	p < 0.0001

Data synthesized from Narayan et al., 2016.

Table 2: Synergistic Effects of Ascr#8 with Other

Ascarosides on Male Attraction

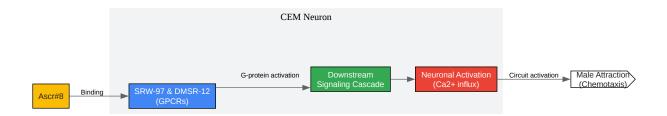
Ascaroside(s)	Concentration(s)	Male Attraction Response
Ascr#8 alone	1 pmol	Strong attraction
Ascr#2 alone	100 fmol	No significant attraction
Ascr#3 alone	10 fmol	No significant attraction
Ascr#2 + Ascr#8	100 fmol each	Strong synergistic attraction
Ascr#3 + Ascr#8	10 fmol + 1 pmol	No significant synergy
Ascr#2 + Ascr#3	20 fmol each	Significant synergistic attraction

Data synthesized from Pungaliya et al., 2009.

Signaling Pathway

Ascr#8-mediated sexual attraction in C. elegans males is primarily initiated by the male-specific cephalic (CEM) sensory neurons.[4][5] The signal transduction cascade involves G-protein coupled receptors (GPCRs) that are specifically expressed in these neurons.





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Ascr#8 signaling pathway in CEM neurons.

Experimental Protocols Protocol 1: Single Worm Attraction Assay (SWAA)

This protocol is adapted from Reilly et al., 2021, and is used to quantify the behavioral response of individual worms to **Ascr#8**.[3]

Materials:

- 48-well suspension cell culture plates
- · Nematode Growth Medium (NGM) agar
- OP50 E. coli culture
- Ascr#8 stock solution (e.g., 10 mM in ethanol)
- Ethanol (vehicle control)
- M9 buffer
- · Age-synchronized young adult male C. elegans

Procedure:



Plate Preparation:

- Fill the outer 40 wells of a 48-well plate with NGM agar.
- Seed each well with a thin lawn of OP50 E. coli and allow it to dry.
- Ascaroside and Control spotting:
 - \circ Prepare working solutions of **Ascr#8** in ethanol. A final concentration of 1 μ M in the agar is often effective.
 - Designate wells for spatial control (no treatment), vehicle control (ethanol), and Ascr#8 treatment in a randomized block design.
 - Spot 1 μL of the appropriate solution onto the center of the bacterial lawn in each designated well. Allow the spots to dry completely.

Worm Preparation:

- Wash age-synchronized young adult males off their culture plates with M9 buffer.
- Wash the worms three times with M9 buffer to remove any residual bacteria.

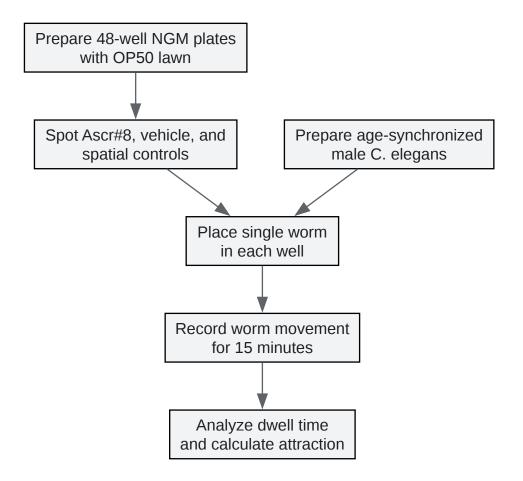
Assay:

- Carefully place a single worm in the center of each well.
- Record the movement of the worms for 15 minutes using a tracking microscope and appropriate software.

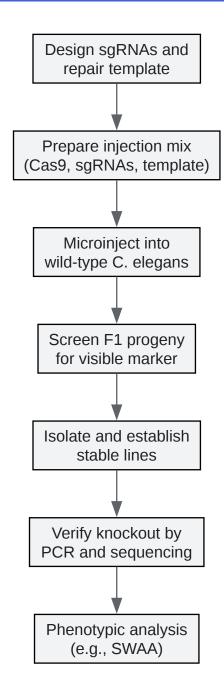
Data Analysis:

- Quantify the time each worm spends in the quadrant containing the chemical spot (dwell time).
- Calculate an attraction index or compare dwell times between control and experimental conditions. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).









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